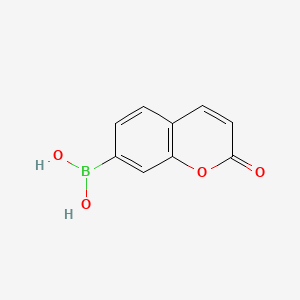

(2-Oxochromen-7-YL)boronic acid

Übersicht

Beschreibung

Cumarin-Boronsäure ist eine Verbindung, die die strukturellen Merkmale von Cumarin und Boronsäure vereint. Cumarin ist eine natürlich vorkommende organische Verbindung, die für ihre aromatischen Eigenschaften bekannt ist und in Parfüms und Aromen weit verbreitet ist. Boronsäuren hingegen sind bekannt für ihre Fähigkeit, reversible kovalente Bindungen mit Diolen einzugehen, was sie in verschiedenen chemischen Anwendungen nützlich macht. Cumarin-Boronsäure zeichnet sich insbesondere durch ihre Fluoreszenzeigenschaften aus, die sie zu einem wertvollen Werkzeug in biochemischen und analytischen Anwendungen machen .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Cumarin-Boronsäure umfasst typischerweise die Reaktion von Cumarin-Derivaten mit Boronsäure oder Boronsäureestern. Ein gängiges Verfahren ist die Reaktion von 4-Methylcumarin mit Boronsäure in Gegenwart von Trifluoressigsäure und Dichlormethan bei Raumtemperatur . Diese Reaktion verläuft effizient und liefert die gewünschte Cumarin-Boronsäure.

Industrielle Produktionsverfahren: Obwohl spezifische industrielle Produktionsverfahren für Cumarin-Boronsäure nicht umfassend dokumentiert sind, können die allgemeinen Prinzipien der organischen Synthese und Skalierung angewendet werden. Die industrielle Produktion würde wahrscheinlich die Optimierung der Reaktionsbedingungen für höhere Ausbeuten und Reinheit, die Verwendung von kontinuierlichen Fließreaktoren und den Einsatz von Reinigungsverfahren wie Kristallisation oder Chromatographie beinhalten.

Analyse Chemischer Reaktionen

Arten von Reaktionen: Cumarin-Boronsäure unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Sie reagiert mit Oxidationsmitteln wie Peroxynitrit, Hypochlorsäure und Wasserstoffperoxid.

Substitution: Cumarin-Boronsäure kann an Substitutionsreaktionen teilnehmen, bei denen die Boronsäuregruppe unter geeigneten Bedingungen durch andere funktionelle Gruppen ersetzt werden kann.

Häufige Reagenzien und Bedingungen:

Oxidationsmittel: Peroxynitrit, Hypochlorsäure, Wasserstoffperoxid.

Katalysatoren: Palladiumkatalysatoren werden häufig in Kupplungsreaktionen verwendet, an denen Boronsäuren beteiligt sind.

Hauptprodukte:

7-Hydroxycumarin: Entsteht durch die Oxidation von Cumarin-Boronsäure durch Peroxynitrit.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

(2-Oxochromen-7-YL)boronic acid has the molecular formula and a molecular weight of approximately 189.96 g/mol. Its structure includes a carbonyl group at the second position of the chroman ring, which enhances its reactivity and interaction with biological molecules. The compound is known for forming reversible covalent bonds with diols and other nucleophiles, making it valuable in various applications.

Organic Synthesis

The compound plays a crucial role in the Suzuki–Miyaura cross-coupling reaction , which is essential for synthesizing complex organic molecules. This reaction facilitates the formation of carbon-carbon bonds, making it a pivotal method in pharmaceutical development and materials science.

Fluorescent Probes

Due to its ability to react with reactive oxygen species (ROS), this compound is utilized as a fluorescent probe. It can detect ROS such as peroxynitrite and hypochlorous acid, allowing researchers to monitor oxidative stress in biological systems in real-time.

Biological Studies

The compound's fluorescent properties enable its use in studying protein modifications and cellular processes related to oxidative stress. This application is particularly relevant in understanding diseases where oxidative damage plays a critical role.

Analytical Chemistry

In analytical applications, this compound serves as a sensor for detecting various analytes, including sugars and other diols, due to its capacity to form reversible covalent bonds with these molecules.

This compound exhibits notable biological activities that have implications for medicinal chemistry:

- Anticancer Activity : Research indicates that boronic acids can inhibit specific enzymes involved in cancer progression. Studies have shown that modifications to boronic acid structures can enhance selectivity against cancer cell lines.

- Enzyme Inhibition : The compound has been studied for its potential to inhibit β-lactamases, enzymes associated with antibiotic resistance, positioning it as a candidate for developing new antibacterial therapies.

Case Studies

Recent case studies have demonstrated the efficacy of this compound in various therapeutic contexts:

| Study | Focus | Findings |

|---|---|---|

| Breast Cancer Study | Investigated the compound's effects on tumor growth | Significant reduction in tumor volume observed in xenograft models |

| Inflammation Model | Assessed anti-inflammatory properties | Reduced joint swelling and inflammatory markers in animal models |

These studies highlight the potential of this compound as a therapeutic agent in oncology and inflammation-related conditions.

Wirkmechanismus

The mechanism by which coumarin boronic acid exerts its effects is primarily based on its ability to undergo specific chemical reactions with target molecules. For instance, its reaction with peroxynitrite leads to the formation of a fluorescent product, 7-hydroxycoumarin, which can be detected and quantified. This reaction mechanism involves the oxidation of the boronic acid group, resulting in the release of the fluorescent coumarin derivative .

Vergleich Mit ähnlichen Verbindungen

Carborane-containing Coumarins: These compounds contain boron clusters and are used in boron neutron capture therapy for cancer.

Coumarin Derivatives with Dihydroxyboryl Groups: These derivatives are used in various chemical and biological applications due to their ability to form reversible covalent bonds with diols.

Uniqueness of Coumarin Boronic Acid: Coumarin boronic acid is unique due to its combination of fluorescent properties and reactivity with reactive oxygen species. This makes it particularly valuable as a probe for studying oxidative stress and related biological processes. Its ability to form reversible covalent bonds with diols also adds to its versatility in analytical applications .

Biologische Aktivität

(2-Oxochromen-7-YL)boronic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. Boronic acids, including this compound, are known for their ability to form reversible covalent bonds with various biomolecules, making them valuable in drug development and biochemical research.

The primary mechanism of action for this compound involves its participation in the Suzuki–Miyaura cross-coupling reaction , a pivotal reaction in organic synthesis that facilitates the formation of carbon-carbon bonds. This compound interacts with reactive oxygen species (ROS), which are critical in various cellular signaling pathways and metabolic processes.

Target of Action

- Suzuki–Miyaura Cross-Coupling Reaction : This reaction is essential for synthesizing complex organic molecules and is utilized extensively in pharmaceutical development.

Mode of Action

- Transmetalation : The compound engages in transmetalation, a process crucial for the formation of new bonds in organic synthesis.

This compound exhibits several biochemical properties that contribute to its biological activity:

- Reactive Oxygen Species Interaction : It reacts rapidly with peroxynitrite, producing a fluorescent product that can be detected through specific excitation and emission wavelengths. This property allows it to serve as a tool for quantifying ROS in biological systems .

- Stability and Transport : The compound is relatively stable under low-temperature storage conditions, which is advantageous for maintaining its activity during experiments. It is transported within cells via specific transporters, influencing its distribution and localization in subcellular compartments.

Cellular Effects

The effects of this compound on cellular processes include:

- Detection of Reactive Oxygen Species : It plays a role in detecting ROS, which are involved in cell signaling and gene expression.

- Dosage Effects : In animal models, varying dosages have shown that low concentrations can effectively detect ROS without significant toxicity, indicating a potential therapeutic window for its application.

Pharmacokinetics

Boronic acids generally exhibit favorable pharmacokinetic profiles:

- Stability : They are stable and can be synthesized easily. Their environmental benignity makes them suitable for various applications in chemical biology and medicinal chemistry .

Case Studies and Research Findings

Recent studies have highlighted the potential applications of this compound:

- Anticancer Activity : Research indicates that boronic acids can act as enzyme inhibitors and have shown promise as anticancer agents. For instance, modifications to boronic acid structures have been linked to improved selectivity and potency against cancer cell lines .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit β-lactamases, enzymes responsible for antibiotic resistance. This positions it as a candidate for developing new antibacterial therapies .

- Fluorescent Probes : Its ability to form fluorescent products upon reaction with ROS makes it valuable as a probe in biological studies aimed at understanding oxidative stress-related diseases .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

(2-oxochromen-7-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BO4/c11-9-4-2-6-1-3-7(10(12)13)5-8(6)14-9/h1-5,12-13H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUZVCJQIBNTECF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(C=C1)C=CC(=O)O2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.